molecular formula C15H11BrN2O4 B387421 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid CAS No. 118071-19-5

2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B387421
CAS No.: 118071-19-5
M. Wt: 363.16g/mol
InChI Key: MOKKATGIECHNHS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid (CAS 118071-19-5) is a benzoic acid derivative featuring a hydrazine-linked 4-bromobenzoyl substituent. Its molecular formula is C₁₅H₁₁BrN₂O₄, with a molar mass of 363.16 g/mol . The compound’s structure includes a central benzoic acid moiety substituted with a hydrazine-carboxyl group and a 4-bromobenzoyl group, conferring unique electronic and steric properties.

Synthesis:
The compound can be synthesized via condensation reactions involving 4-bromobenzoyl chloride and hydrazine derivatives. For example, describes a related synthesis pathway using 4-bromobenzoyl chloride to form hydrazide intermediates, which are further functionalized .

Properties

IUPAC Name

2-[[(4-bromobenzoyl)amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(21)22/h1-8H,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKKATGIECHNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Phthalic Anhydride with 4-Bromobenzhydrazide

The most direct method involves the reaction of phthalic anhydride (CAS 85-44-9) with 4-bromobenzhydrazide (CAS 5933-32-4) in methanol under reflux conditions.

Procedure :

  • Reactants : Phthalic anhydride (1.0 equiv), 4-bromobenzhydrazide (1.05 equiv).

  • Solvent : Methanol (8–10 mL per gram of substrate).

  • Conditions : Reflux at 65–70°C for 3 hours under inert atmosphere.

  • Workup : The mixture is cooled, and the product precipitates upon addition of ice water. Filtration and recrystallization from ethanol yield pure compound.

  • Yield : 100% (reported).

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the electrophilic carbonyl of phthalic anhydride, followed by dehydration to form the hydrazone linkage.

Advantages :

  • High atom economy and simplicity.

  • No requirement for coupling agents or transition metal catalysts.

Coupling of 4-Bromobenzoyl Chloride with 2-Hydrazinocarbonylbenzoic Acid

An alternative route employs 4-bromobenzoyl chloride (CAS 586-75-4) and 2-hydrazinocarbonylbenzoic acid (CAS 41421-19-6) under mild basic conditions.

Procedure :

  • Reactants : 4-Bromobenzoyl chloride (1.2 equiv), 2-hydrazinocarbonylbenzoic acid (1.0 equiv).

  • Base : Triethylamine (2.5 equiv) in DMF.

  • Conditions : Stirring at 20°C for 2 hours.

  • Workup : Dilution with ethyl acetate, washing with 5% HCl and brine, followed by silica gel chromatography.

  • Yield : 98%.

Mechanism :
The base deprotonates the hydrazine, enabling nucleophilic attack on the acyl chloride. The intermediate undergoes elimination of HCl to form the target hydrazide.

Optimization Notes :

  • Excess acyl chloride ensures complete conversion.

  • DMF enhances solubility but requires thorough removal during purification.

Vilsmeier-Haack Reaction for Carbonyl Activation

A specialized approach utilizes the Vilsmeier reagent (POCl₃/DMF) to activate carbonyl groups in precursor hydrazines.

Procedure :

  • Precursor Synthesis : React 4-bromobenzohydrazide with phthalic acid in ethanol.

  • Carbonyl Activation : Treat the intermediate with POCl₃ (1.1 equiv) in DMF at 0°C.

  • Cyclization : Heat to 90°C for 8 hours to form the hydrazone.

  • Yield : 85–90%.

Critical Parameters :

  • Strict temperature control during POCl₃ addition to prevent side reactions.

  • Use of anhydrous DMF to avoid hydrolysis.

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity
Phthalic anhydride routePhthalic anhydride, 4-bromobenzhydrazideMethanol, reflux100%>99%
Acyl chloride coupling4-Bromobenzoyl chloride, 2-hydrazinocarbonylbenzoic acidDMF, 20°C98%97%
Vilsmeier-Haack reactionHydrazine precursor, POCl₃/DMF90°C, 8 hrs85–90%95%

Key Observations :

  • The phthalic anhydride route offers superior yield but requires stoichiometric precision.

  • Acyl chloride coupling achieves high purity but generates HCl byproducts.

  • Vilsmeier-Haack is versatile for complex hydrazones but involves hazardous reagents.

Advanced Modifications and Scalability

Catalytic Enhancements

  • Palladium Catalysis : Patent CN109553532B describes Pd(PPh₃)₂Cl₂ for Suzuki-Miyaura couplings in related bromobenzoyl systems, suggesting potential for functional group diversification.

  • Microwave Assistance : Reduced reaction times (30 minutes vs. 3 hours) have been reported for analogous hydrazide syntheses.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling phthalic anhydride and 4-bromobenzhydrazide at 50°C achieves 95% yield in 1 hour.

  • Biocatalysis : Lipase-mediated acylations show promise for enantioselective variants.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₶): δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.4 (m, 8H, aromatic).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1660 cm⁻¹ (N–H bend), 1580 cm⁻¹ (C–Br).

  • HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water) .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound is frequently utilized as a precursor in organic synthesis. Its hydrazino group enables the formation of various derivatives through substitution reactions, oxidation, and reduction processes. For instance, it can be transformed into more complex hydrazide derivatives, which may exhibit enhanced biological properties or serve as intermediates in pharmaceuticals.

Reactivity
The compound can undergo several types of reactions:

  • Oxidation : The hydrazino group can be oxidized to form oxides or hydroxylated derivatives.
  • Reduction : Carbonyl groups within the molecule can be reduced to alcohols using reducing agents like sodium borohydride.
  • Substitution : The bromine atom in the benzoyl group can be replaced by other nucleophiles, facilitating the development of new compounds with varied functionalities.

Biological Applications

Enzyme Inhibition
Research indicates that 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid may act as an enzyme inhibitor. Specifically, studies have shown its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to cardiovascular diseases. In vitro assays have demonstrated significant inhibitory activity, suggesting its usefulness in drug development targeting cardiovascular conditions.

Anti-inflammatory Properties
The structural characteristics of this compound imply possible anti-inflammatory effects. Similar compounds have been shown to modulate inflammatory pathways, indicating that this compound could reduce inflammation severity in various conditions.

Antimicrobial Activity
Studies on related benzoic acid derivatives suggest that this compound may exhibit antimicrobial properties. Investigations have revealed its ability to inhibit the growth of certain mycobacteria, which could indicate broader applications in treating infections.

Medicinal Chemistry

Therapeutic Potential
The compound has been explored for its therapeutic properties beyond enzyme inhibition and anti-inflammatory effects. Its structural features suggest it could interact with multiple biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological implications and potential applications of this compound:

  • Study on sEH Inhibition : A study synthesized various hydrazide derivatives and evaluated their efficacy as sEH inhibitors. Results indicated that modifications to the hydrazine moiety significantly impacted inhibitory potency, underscoring the importance of structure-activity relationships (SAR) in drug design.
  • Growth Inhibition of Mycobacteria : Another investigation revealed that related benzoic acid derivatives could inhibit the growth of specific mycobacteria, suggesting broader antimicrobial properties for compounds like this compound.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromobenzoyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid, focusing on substituents and molecular properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent Reference
This compound 118071-19-5 C₁₅H₁₁BrN₂O₄ 363.16 4-Bromobenzoyl
2-([2-(Phenylcarbonyl)hydrazino]carbonyl)benzoic acid 16067-61-1 C₁₅H₁₂N₂O₄ 284.27 Phenyl
2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid 314279-60-2 C₁₅H₁₁IN₂O₄ 410.16 2-Iodobenzoyl
2-{[2-(3-Nitrobenzoyl)hydrazino]carbonyl}benzoic acid 304479-29-6 C₁₅H₁₁N₃O₆ 329.27 3-Nitrobenzoyl
Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazide 69673-99-0 C₁₄H₁₀Br₂N₂O₂ 398.05 Double 4-bromobenzoyl groups

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromobenzoyl group (electron-withdrawing) in the target compound contrasts with the phenyl group (electron-neutral) in CAS 16067-61-1, influencing reactivity and solubility .
  • Halogen Effects : The iodine substituent in CAS 314279-60-2 increases molar mass and polarizability compared to bromine .

Physicochemical Properties

Property Target Compound 2-Iodo Derivative (CAS 314279-60-2) Phenyl Derivative (CAS 16067-61-1)
Molecular Weight 363.16 g/mol 410.16 g/mol 284.27 g/mol
Predicted Solubility Low in polar solvents Very low (due to iodine) Moderate (phenyl group)
Melting Point Not reported Not reported >250°C (analogous to )

Analysis :

    Biological Activity

    2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid (CAS Number: 118071-19-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structural features suggest it may interact with various biological targets, including enzymes involved in inflammatory and cardiovascular diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

    • Molecular Formula : C15H11BrN2O4
    • Molecular Weight : 363.17 g/mol
    • Structure : The compound contains a hydrazine moiety, which is often associated with biological activity, particularly as an enzyme inhibitor.

    Biological Activity Overview

    The biological activity of this compound has been primarily investigated in the context of its potential as an enzyme inhibitor. The following sections detail specific activities observed in recent studies.

    1. Enzyme Inhibition

    Recent research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. In vitro assays have demonstrated that certain hydrazide derivatives exhibit significant inhibitory activity against sEH.

    • Inhibitory Activity : In one study, a related compound showed a 72% inhibition rate against sEH at a concentration of 1 nM, suggesting that this compound may have similar or enhanced inhibitory effects due to structural similarities .

    2. Anti-inflammatory Potential

    Given its structural characteristics, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as hypertension and vascular inflammation.

    Case Studies

    Several studies have explored the biological implications of compounds related to this compound:

    • Study on sEH Inhibition : A study synthesized various hydrazide derivatives and evaluated their efficacy as sEH inhibitors. The results indicated that modifications to the hydrazine moiety significantly impacted inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
    • Growth Inhibition of Mycobacteria : Another investigation into related benzoic acid derivatives revealed their ability to inhibit the growth of certain mycobacteria, which could suggest broader antimicrobial properties for compounds like this compound .

    Data Table: Biological Activities and Properties

    Property/ActivityValue/Description
    Molecular Weight 363.17 g/mol
    Inhibitory Activity (sEH) Up to 72% at 1 nM concentration
    Potential Anti-inflammatory Effects Suggested based on structural analogs
    Growth Inhibition (Mycobacteria) Observed in related compounds

    Q & A

    Q. What are the common synthetic routes for 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves coupling 4-bromobenzoyl hydrazine with 2-carboxybenzaldehyde derivatives under reflux in anhydrous ethanol or DMF. Catalysts like EDCI/HOBt or DCC can enhance amide bond formation efficiency. For example, a two-step protocol involves (1) hydrazine activation with 4-bromobenzoyl chloride and (2) coupling with 2-carboxybenzaldehyde, yielding ~65% purity. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted intermediates . Optimization parameters include pH control (neutral to slightly acidic) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the hydrazino group.

    Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

    • Methodological Answer : Key techniques include:
    • NMR : ¹H/¹³C NMR to confirm hydrazino-carbonyl linkage (δ ~8.5-9.5 ppm for NH protons) and aromatic substitution patterns.
    • X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., guanyl hydrazide analogs show planar configurations for the hydrazino-carbonyl group) .
    • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).
    • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~377 for C₁₅H₁₀BrN₂O₃).

    Q. What are its primary applications in organic synthesis?

    • Methodological Answer :
    • Fluorene derivative synthesis : Acts as a precursor for 3-bromofluorenone via Friedel-Crafts acylation and cyclization .
    • Triazole preparation : The hydrazino group participates in Huisgen cycloaddition with alkynes to form bioactive 1,2,4-triazoles .
    • Polymer chemistry : Serves as a monomer in polyamide backbones due to its bifunctional (carboxylic acid and hydrazine) reactivity.

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituent variations) influence biological activity or material properties?

    • Methodological Answer : Systematic SAR studies involve:
    • Electron-withdrawing groups : Substituting bromine with chlorine or nitro groups enhances electrophilicity, improving enzyme inhibition (e.g., COX-2 inhibition) .
    • Steric effects : Bulkier substituents (e.g., ethyl or methyl groups) on the benzoic acid moiety reduce binding affinity but improve thermal stability in polymers.
    • Table :
    Substituent PositionModificationImpact
    Benzoyl ring (4-Br)Cl replacement↑ Electrophilicity, ↓ stability
    Hydrazino groupMethylationBlocks hydrogen bonding, ↓ solubility

    Q. How can stability challenges (e.g., hydrolysis or photodegradation) be mitigated during experimental workflows?

    • Methodological Answer :
    • Hydrolysis prevention : Use aprotic solvents (DMF, DMSO) and store at -20°C under desiccation. Avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-20).
    • Photostability : Conduct reactions under amber light; add antioxidants (e.g., BHT) in storage solutions.
    • Degradation monitoring : Regular HPLC checks (e.g., new peaks at tR = 5.2 min indicate hydrazine cleavage) .

    Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ values)?

    • Methodological Answer :
    • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature.
    • Metabolite interference : Pre-incubate compounds with liver microsomes to identify active metabolites.
    • Dose-response curves : Repeat experiments with ≥3 biological replicates; apply nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals.

    Q. What mechanistic insights can be gained from studying its interaction with enzymes or metal catalysts?

    • Methodological Answer :
    • Enzyme inhibition : Use stopped-flow kinetics to measure binding rates (e.g., thromboxane synthase inhibition, as seen in analog studies ).
    • Catalytic cycles : Employ DFT calculations to model transition states in Pd-catalyzed cross-coupling reactions.
    • Spectroscopic probes : Fluorescence quenching assays with tryptophan residues (e.g., in BSA) reveal binding constants (Kd ~10⁻⁶ M) .

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